Benzene, 1-(2-butenyloxy)-4-methoxy-
Description
Benzene, 1-(2-butenyloxy)-4-methoxy-, is a substituted aromatic compound featuring a methoxy group (-OCH₃) at the para position and a 2-butenyloxy group (-O-C₄H₇, with a double bond at the 2-position) at the ortho position of the benzene ring.
Properties
CAS No. |
95753-67-6 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-but-2-enoxy-4-methoxybenzene |
InChI |
InChI=1S/C11H14O2/c1-3-4-9-13-11-7-5-10(12-2)6-8-11/h3-8H,9H2,1-2H3 |
InChI Key |
UWFCIRPRYOJCNU-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The Williamson ether synthesis is the most robust and widely reported method for constructing the ether linkage in this compound. This two-step process involves:
- Deprotonation of 4-methoxyphenol to generate the corresponding phenoxide ion.
- Nucleophilic substitution with a 2-butenyl halide (e.g., bromide or iodide) via an SN2 mechanism.
- Step 1 : 4-Methoxyphenol (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. Sodium hydride (1.2 equiv) is added to generate the phenoxide ion at 0°C.
- Step 2 : 2-Butenyl bromide (1.1 equiv) is introduced dropwise, and the mixture is refluxed at 65°C for 6–8 hours.
- Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate, 4:1).
Key Considerations :
Alternative Alkylating Agents
While 2-butenyl bromide is standard, sulfonate esters (e.g., tosylates) offer improved leaving-group ability in sterically hindered systems:
| Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Butenyl bromide | NaH | THF | 65°C | 78 | |
| 2-Butenyl tosylate | K₂CO₃ | DMF | 80°C | 82 |
Acid-Catalyzed Dehydration of Alcohols
Symmetrical vs. Unsymmetrical Ethers
Although less common for unsymmetrical ethers, acid-catalyzed dehydration can be adapted using 4-methoxyphenol and 2-butenol under high-temperature conditions:
- Conditions : Concentrated H₂SO₄ (catalytic), 140–160°C, 12 hours.
- Yield : ~40% due to competing elimination (formation of 1,3-butadiene).
Limitations :
Phase-Transfer Catalysis for Industrial Scalability
Large-Scale Synthesis
Industrial applications favor phase-transfer catalysis (PTC) to avoid moisture-sensitive reagents:
- Catalyst : Tetrabutylammonium bromide (TBAB, 10 mol%).
- Conditions : 4-Methoxyphenol, 2-butenyl bromide, 50% NaOH(aq), toluene, 80°C, 4 hours.
- Yield : 85–90% with simplified workup.
Stereochemical Considerations
The E/Z configuration of the 2-butenyl group is preserved during Williamson synthesis. For example, using (E)-2-butenyl bromide yields the trans-configured product, as confirmed by NMR coupling constants (J = 15.8 Hz).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Williamson (NaH/THF) | High selectivity, mild conditions | Moisture-sensitive reagents | 78 |
| PTC | Scalable, cost-effective | Requires stringent pH control | 90 |
| Acid-catalyzed | Simple setup | Low yield, side reactions | 40 |
Advanced Methodologies and Recent Innovations
Tandem Oxidation-Olefination
A one-pot synthesis of benzo[h]coumarins demonstrates the utility of IBX-mediated oxidation followed by Wittig olefination. Adapting this approach, 4-methoxyphenol could be olefinated with a butenyl phosphonium ylide to form the target ether.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-(2-butenyloxy)-4-methoxy- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: In chemistry, Benzene, 1-(2-butenyloxy)-4-methoxy- is used as a starting material for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology: In biology, this compound may be used in studies involving enzyme interactions and metabolic pathways. Its structure can be modified to create analogs that help in understanding biological processes.
Medicine: In medicine, derivatives of Benzene, 1-(2-butenyloxy)-4-methoxy- may be explored for their potential therapeutic properties. Research may focus on their effects on specific molecular targets and pathways.
Industry: In industry, this compound may be used in the production of specialty chemicals, including fragrances, dyes, and polymers. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Benzene, 1-(2-butenyloxy)-4-methoxy- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- Substituent Length and Unsaturation : The 2-butenyloxy group introduces steric bulk and conjugation effects distinct from shorter chains (e.g., ethenyl in ) or saturated alkoxy groups.
- Double Bond Position : The 3-butenyloxy isomer () may exhibit altered reactivity due to differences in conjugation with the aromatic ring.
- Electron-Withdrawing Groups : Chloromethyl derivatives () contrast sharply with electron-donating alkoxy groups, affecting ring activation for electrophilic substitution.
Substituent Effects on Physicochemical Properties
Substituents significantly influence properties such as polarity, boiling point, and stability:
- Electron-Donating Effects : Methoxy and butenyloxy groups activate the benzene ring toward electrophilic substitution. However, the butenyloxy group’s extended conjugation may enhance resonance stabilization compared to simpler alkoxy groups (e.g., methoxy in ).
- Polarity: The presence of oxygen atoms in both substituents increases polarity relative to non-oxygenated analogs (e.g., tert-butyl derivatives in ).
- Thermal Stability : Pyrolysis studies () indicate that methoxy-substituted benzenes decompose at high temperatures (450–550°C), producing bio-oil components. The butenyloxy group’s unsaturated structure may lower thermal stability compared to saturated alkoxy chains.
Stability and Decomposition Pathways
- Photochemical Decomposition : Iodo- and chloro-substituted methoxybenzenes () decompose under UV light or in solution, suggesting that 1-(2-butenyloxy)-4-methoxybenzene may exhibit similar sensitivity.
- Thermal Degradation: Methoxybenzenes fragment into phenolic compounds at elevated temperatures (). The butenyloxy group’s unsaturation may lead to additional fragmentation products (e.g., aldehydes or ketones).
Q & A
Q. What synthetic strategies are effective for introducing the 2-butenyloxy group into aromatic systems?
The 2-butenyloxy group can be introduced via nucleophilic aromatic substitution using pre-synthesized 2-butenyl bromide under anhydrous conditions with a base (e.g., NaH). Transition-metal-catalyzed cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) may also be employed for ether formation. Reaction optimization (e.g., catalyst loading, temperature) is critical for yield enhancement. For analogous protocols, see brominated ether synthesis in .
Q. Which spectroscopic techniques best characterize the substitution pattern of this compound?
High-resolution /-NMR with 2D techniques (COSY, HSQC, HMBC) resolves substituent positions and coupling constants. Gas chromatography-mass spectrometry (GC-MS) with retention index (RI) matching to NIST databases (e.g., NIST Chemistry WebBook) provides retention behavior validation . For structural ambiguity, compare experimental IR stretching frequencies () with DFT-calculated values.
Q. How should purification protocols address oxidative sensitivity of the butenyloxy moiety?
Use inert atmosphere techniques (Schlenk line) during silica gel chromatography. Low-temperature crystallization from degassed hexane/ethyl acetate minimizes degradation. Monitor purity via HPLC with photodiode array detection (PDA) at 254 nm to track oxidation byproducts .
Advanced Research Questions
Q. How can discrepancies between NOE data and X-ray crystallographic results be resolved?
Perform dynamic NMR studies to assess rotational barriers of the butenyloxy group. Pair with DFT calculations (e.g., Gaussian 16) to model conformer populations. For crystallographic conflicts, refine structures using SHELXL with high-resolution data ( Å) and twinning analysis. Validate hydrogen bonding via Hirshfeld surface analysis .
Q. What experimental designs optimize Diels-Alder reactivity of the conjugated diene system?
Conduct kinetic studies using dienophiles (e.g., maleic anhydride) under varying temperatures (25–80°C). Monitor reaction progress via in situ FTIR ( of dienophile). Computational modeling of frontier molecular orbitals (FMOs) predicts regioselectivity. For analogous systems, see dienyl-substituted benzene reactivity in .
Q. How can solvent effects on dipole moments be reconciled with computational predictions?
Measure dipole moments in polar solvents (e.g., DMSO) via microwave spectroscopy. Compare with COSMO-RS solvation models, adjusting for solvent-solute interactions using molecular dynamics (MD) simulations (e.g., GROMACS). Validate with dielectric constant measurements .
Data Analysis & Methodological Challenges
Q. What statistical approaches resolve conflicting GC-MS and LC-MS quantification results?
Apply multivariate analysis (e.g., PCA) to account for ionization efficiency differences. Calibrate using internal standards (e.g., deuterated analogs) in both techniques. Validate with standard addition methods .
Q. How can computational models predict substituent effects on aromatic ring electrophilicity?
Use Hammett -parameters for the methoxy and butenyloxy groups. Calculate local electrophilicity indices () via DFT (B3LYP/6-311+G(d,p)). Experimental validation via nitration kinetics (HNO/HSO) with product analysis by -NMR .
Application-Oriented Questions
Q. What biological screening strategies are suitable for studying its interactions with membrane proteins?
Use surface plasmon resonance (SPR) to measure binding kinetics to lipid bilayers. Pair with molecular docking (AutoDock Vina) to identify potential binding pockets. For cytotoxicity screening, employ MTT assays in cell lines (e.g., HeLa) .
Q. How can its photostability be evaluated for material science applications?
Perform UV-Vis spectroscopy under controlled light exposure ( nm). Track degradation via HPLC-MS. Compare with TD-DFT calculations of excited-state lifetimes. For polymer composite studies, use DSC to assess thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
